(R)-(+)-Limonene

Description

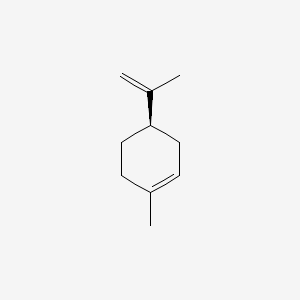

(4R)-limonene is an optically active form of limonene having (4R)-configuration. It has a role as a plant metabolite. It is an enantiomer of a (4S)-limonene.

Limonene is common in cosmetic products. As the main odor constituent of citrus (plant family Rutaceae), D-limonene is used in food manufacturing and some medicines, e.g. as a flavoring to mask the bitter taste of alkaloids, and as a fragrant in perfumery.

D-Limonene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.

Limonene, (+)- is an oral dietary supplement containing a natural cyclic monoterpene, and a major component of the oil extracted from citrus peels, with potential chemopreventive and antineoplastic activities. Upon oral administration, D-limonene activates aldehyde dehydrogenase 3A1 (ALDH3A1), thereby decreasing aldehyde level. This may protect salivary stem/progenitor cells (SSPCs) from toxic aldehydes and prevent or improve radiation-induced xerostomia. Limonene and its metabolites perillic acid, dihydroperillic acid, uroterpenol and limonene 1,2-diol may also inhibit tumor growth through inhibition of p21-dependent signaling and may induce apoptosis via the induction of the transforming growth factor beta-signaling pathway. In addition, they inhibit post-translational modification of signal transduction proteins, resulting in G1 cell cycle arrest as well as differential expression of cell cycle- and apoptosis-related genes.

A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).

See also: Lemon oil, cold pressed (part of); Eucalyptus Oil (part of); Mandarin oil (part of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020778 | |

| Record name | D-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c. | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oil, Colorless liquid or oil | |

CAS No. |

5989-27-5, 65996-98-7 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (d)-Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpenes and Terpenoids, limonene fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-limonene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFD7C86Q1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-142.4 °F (NTP, 1992), -74 °C, -90 °C | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Guide: (R)-(+)-Limonene — Structural Integrity, Biosynthesis, and Pharmacological Applications

Executive Summary

(R)-(+)-Limonene (p-mentha-1,8-diene) is not merely a solvent or fragrance; it is a chiral scaffold with significant translational potential in oncology and metabolic therapeutics. Unlike its enantiomer (S)-(-)-limonene, the (R)-isomer exhibits distinct interaction profiles with cytochrome P450 enzymes and adenosine receptors. This guide provides a rigorous technical analysis of its absolute configuration, biosynthetic origins, and validation protocols, designed for scientists requiring actionable data for drug development and quality control.

Part 1: Structural Fundamentals & Stereochemistry

Absolute Configuration and CIP Priority

The biological activity of limonene is strictly governed by its stereochemistry at the C4 position. The (R)-enantiomer is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

-

IUPAC Name: (4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene

-

Chiral Center: Carbon 4 (C4)

-

Optical Rotation:

(Neat)

Mechanistic Assignment of Configuration: To assign the (R) configuration, we analyze the four substituents attached to C4 based on atomic number and connectivity:

-

Priority 1 (Isopropenyl Group): The external carbon is bonded to a double bond. In CIP rules, a double bond to carbon counts as two bonds to carbon.

-

Priority 2 (Ring C3

C2 -

Priority 3 (Ring C5

C6): This path leads to saturated methylenes with lower connectivity priority than Path 2. -

Priority 4 (Hydrogen): Lowest priority, oriented away from the viewer.

Tracing the arc from Priority 1

Visualization of Stereochemistry

The following diagram illustrates the structural connectivity and priority assignment.

Caption: CIP priority assignment for C4 chiral center. Path 1 (Isopropenyl) > Path 2 (Endocyclic alkene) > Path 3 (Alkane).

Part 2: Biosynthetic Origins & Biomimetic Logic

Understanding the biosynthesis is crucial for bio-engineering strains (e.g., E. coli or S. cerevisiae) for pharmaceutical-grade production.

The Mevalonate/MEP Pathway

In Citrus sinensis and engineered microbes, (R)-limonene is derived from Geranyl Diphosphate (GPP).[5] The critical enzyme is (R)-Limonene Synthase (LS) .

Mechanism:

-

Ionization: GPP loses the diphosphate group (OPP), forming a geranyl cation.

-

Isomerization: The trans-cation isomerizes to the cis-neryl cation (Linalyl diphosphate intermediate).

-

Cyclization: Attack of the double bond forms the

-terpinyl cation. -

Deprotonation: Stereoselective removal of a proton yields (R)-limonene.

Caption: Enzymatic conversion of GPP to (R)-limonene via the α-terpinyl cation intermediate.

Part 3: Analytical Characterization & Quality Control

For drug development, Enantiomeric Excess (ee) must be >99%. Standard C18 HPLC columns cannot separate limonene enantiomers.

Protocol: Chiral Gas Chromatography (GC)

Principle: Separation relies on the formation of inclusion complexes between the limonene enantiomers and a cyclodextrin-based stationary phase.

Methodology:

-

Column: Fused silica capillary column coated with

-cyclodextrin derivatives (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl- -

Mechanism: (R)-limonene and (S)-limonene have different binding constants (

) with the chiral cavity of the cyclodextrin. -

Carrier Gas: Helium or Hydrogen (constant flow).

-

Detection: FID (Flame Ionization Detector) or MS (Mass Spectrometry).

Separation Logic:

The (S)-enantiomer typically elutes before the (R)-enantiomer on

| Parameter | Specification |

| Column Type | Cyclodex-B or Rt- |

| Dimensions | 30m x 0.25mm ID x 0.25µm film |

| Oven Program | 60°C (1 min) |

| Resolution ( | Target > 1.5 (Baseline separation) |

Part 4: Pharmacological Profile & Drug Development

(R)-limonene is a prodrug. Its therapeutic efficacy in oncology (specifically glioblastoma and breast cancer) is largely driven by its metabolites.

Metabolic Activation (CYP450)

Upon oral administration, (R)-limonene is rapidly metabolized by liver enzymes CYP2C9 and CYP2C19 .

-

Primary Metabolite: Perillyl Alcohol (POH).

-

Secondary Metabolite: Perillic Acid.

-

Downstream Effect: POH is more potent than limonene in inhibiting farnesyl transferase (preventing Ras oncogene activation).

Mechanism of Action: Apoptosis Induction

(R)-limonene and POH induce apoptosis via the mitochondrial pathway:

-

Upregulation of Bax: Pro-apoptotic protein increases.

-

Downregulation of Bcl-2: Anti-apoptotic protein decreases.

-

Mitochondrial Permeabilization: Release of Cytochrome C.

-

Caspase Cascade: Activation of Caspase-9 and Caspase-3 leading to cell death.

Caption: Pharmacological pathway from metabolic activation to apoptosis induction in cancer cells.

Physical Properties Table (Reference)

| Property | Value | Notes |

| CAS Number | 5989-27-5 | Specific for (R)-(+) isomer |

| Molecular Weight | 136.23 g/mol | Monoterpene |

| Boiling Point | 176°C | @ 760 mmHg |

| Density | 0.841 g/mL | @ 25°C |

| Solubility | Lipophilic | Soluble in EtOH, DMSO; Insoluble in Water |

| Stability | Oxidation-prone | Forms epoxides upon air exposure |

References

-

Stereochemistry & CIP Rules: Miyazawa, M., et al. "Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes."[6] Drug Metabolism and Disposition, 2002. Link

-

Biosynthesis: Raja, G., et al. "Biosynthesis of C10H16 (Limonene) by Mevalonate Pathways."[7] International Journal of Biology and Biotechnology, 2025. Link

-

Analytical Methods (Chiral GC): Sigma-Aldrich Technical Guide. "Astec CHIRALDEX and Supelco DEX Chiral GC Columns." Link

-

Anticancer Mechanism: Spandidos Publications. "Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells." Link

-

Metabolic Pathways: MDPI Review. "Applications of Limonene in Neoplasms and Non-Neoplastic Diseases." Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. brainly.com [brainly.com]

- 5. ijbbku.com [ijbbku.com]

- 6. Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Biosynthesis and Quantification of (R)-(+)-Limonene in Citrus Peels

Executive Summary

(R)-(+)-Limonene (d-limonene) is the dominant monoterpene found in the essential oils of Citrus species, comprising up to 97% of the volatile fraction in orange peels (Citrus sinensis). Unlike its enantiomer (S)-(-)-limonene, which possesses a turpentine/minty odor, the (R)-isomer is responsible for the characteristic citrus aroma and exhibits distinct bioactive properties, including chemopreventive and antimicrobial effects.

This guide delineates the precise biosynthetic route of (R)-(+)-limonene, originating from the plastidial Methylerythritol 4-Phosphate (MEP) pathway. It details the enzymatic mechanics of Limonene Synthase (LS), the transcriptional regulation governing accumulation, and provides a validated protocol for extraction and quantification via GC-MS.

Part 1: The Biological Context

The Cellular Factory: Flavedo and Oil Glands

The biosynthesis of (R)-(+)-limonene is spatially restricted to the flavedo (the pigmented exocarp) of the citrus fruit. Specifically, it occurs within the epithelial cells lining the secretory cavities (oil glands).

-

Developmental Correlation: Limonene accumulation is developmentally regulated, peaking during fruit expansion. The secretory cavities form schizolysigenously (separation and lysis of cells), creating a storage reservoir that protects the vegetative tissues from the potential cytotoxicity of high terpene concentrations.

-

Compartmentalization: The precursor pathway (MEP) and the final synthase enzyme are localized within the leucoplasts (non-pigmented plastids) of these epithelial cells. This compartmentalization is critical to separate monoterpene synthesis from the cytosolic Mevalonate (MVA) pathway, which primarily generates sesquiterpenes and sterols.

Part 2: The Molecular Pathway

The MEP Pathway (Plastidial)

Contrary to older assumptions linking terpenes solely to the MVA pathway, (R)-(+)-limonene is derived almost exclusively from the Methylerythritol 4-Phosphate (MEP) pathway in plastids.

-

Precursor Condensation: Pyruvate and Glyceraldehyde-3-phosphate (G3P) condense to form 1-Deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP Synthase (DXS) .

-

Isomerization & Reduction: DXP is converted to MEP by DXP Reductoisomerase (DXR) . This is often the rate-limiting step for carbon flux.

-

Formation of Isoprene Units: Through subsequent phosphorylation and cyclization steps, MEP yields the universal C5 building blocks: Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) .[1]

-

GPP Synthesis: One unit of IPP and one unit of DMAPP are fused "head-to-tail" by Geranyl Diphosphate Synthase (GPPS) to form the C10 precursor, Geranyl Diphosphate (GPP) .

The Limonene Synthase (LS) Mechanism

The conversion of acyclic GPP to cyclic (R)-(+)-limonene is catalyzed by (+)-Limonene Synthase (LS) . This enzyme belongs to the terpene synthase (TPS) superfamily (specifically the TPS-b subfamily in angiosperms).

Mechanistic Steps:

-

Ionization: The reaction initiates with the divalent metal ion-dependent (

or -

Isomerization to LPP: The resulting geranyl cation is unable to cyclize directly to a six-membered ring due to geometric constraints (trans-double bond). It isomerizes—likely via re-attack of the pyrophosphate—to the tertiary allylic isomer, Linalyl Diphosphate (LPP) .

-

Cyclization: LPP ionizes to form the linalyl cation, which rotates and cyclizes to form the

-Terpinyl Cation (4R configuration). -

Deprotonation: The enzyme abstracts a proton from the C9 methyl group of the

-terpinyl cation, collapsing the carbocation to yield the neutral olefin, (R)-(+)-Limonene .

Pathway Visualization

The following diagram illustrates the carbon flux from glycolysis products to the final monoterpene.

Figure 1: The plastidial MEP pathway leading to (R)-(+)-limonene biosynthesis in citrus epithelial cells.[2]

Part 3: Regulation & Genetic Control

Limonene accumulation is not constitutive; it is tightly regulated at the transcriptional level.

-

Transcriptional Activators: The expression of CitLS (Citrus Limonene Synthase) is upregulated by specific transcription factors. The AP2/ERF (APETALA2/Ethylene Response Factor) superfamily plays a crucial role. For instance, CitAP2.10 has been implicated in activating the promoter of terpene synthases in citrus.

-

MYB Complex: R2R3-MYB transcription factors interact with bHLH proteins to form regulatory complexes that bind to the promoter regions of MEP pathway genes (DXS, DXR) and CitLS, coordinating the flux of carbon towards monoterpenes during fruit maturation.

-

Feedback Inhibition: High levels of IPP/DMAPP or downstream products can exert feedback inhibition on DXS, ensuring metabolic balance.

Part 4: Experimental Protocols

Protocol: Extraction and GC-MS Quantification

Objective: To extract and quantify (R)-(+)-limonene from citrus peels with high recovery and minimal thermal degradation.

Reagents:

-

n-Hexane (HPLC Grade)

-

Internal Standard: Perillyl aldehyde or Nonyl acetate (1 mg/mL in hexane)

-

Anhydrous Sodium Sulfate (

)

Workflow Visualization:

Figure 2: Optimized workflow for the extraction and analysis of volatile terpenes.

Step-by-Step Methodology:

-

Sample Preparation:

-

Carefully excise the flavedo (outer peel) avoiding the white albedo (which contains bitter limonoids but less oil).

-

Flash freeze in liquid nitrogen and grind to a fine powder to rupture oil glands.

-

-

Extraction:

-

Weigh 0.5 g of frozen powder into a 15 mL glass centrifuge tube (Teflon-lined cap).

-

Add 5 mL of n-Hexane containing the Internal Standard (IS) at a known concentration (e.g., 50

). -

Note: Hexane is preferred over polar solvents for targeting non-polar monoterpenes.

-

-

Agitation:

-

Vortex for 1 minute.

-

Sonicate in a water bath at 4°C for 15 minutes to maximize diffusion from ruptured glands.

-

-

Phase Separation:

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a fresh vial containing 100 mg anhydrous

to remove trace water.

-

-

GC-MS Analysis:

-

Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25

). -

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 60°C (hold 2 min)

3°C/min to 180°C -

Identification: Compare retention time and Mass Spectrum (NIST Library) against an authentic (R)-(+)-limonene standard.

-

Quantification: Calculate using the ratio of the Limonene Peak Area to the IS Peak Area (Response Factor method).

-

Part 5: Industrial & Pharmaceutical Implications

Chirality and Bioactivity

The distinction between enantiomers is critical for drug development and formulation.

| Feature | (R)-(+)-Limonene | (S)-(-)-Limonene |

| Source | Citrus Peels (Orange, Lemon) | Mint, Pine, Turpentine |

| Aroma | Sweet, Fresh Citrus | Piney, Turpentine-like |

| Bioactivity | Chemopreventive (Phase II enzyme inducer), Anxiolytic | Less active in specific pathways |

| Industrial Use | Fragrance, Green Solvent, Degreaser | Solvent, precursor for synthesis |

Mechanism of Action (Pharma): (R)-(+)-Limonene has shown potential in oncology by inducing apoptosis and inhibiting angiogenesis. It is metabolized in the liver to Perillic Acid and Dihydroperillic Acid , which are believed to be the active pharmacological agents responsible for inhibiting the isoprenylation of small G-proteins (like Ras), thereby disrupting cancer cell signaling.

References

-

Rodríguez-Concepción, M., & Boronat, A. (2002). Elucidation of the methylerythritol phosphate pathway for isoprenoid biosynthesis in bacteria and plastids. Plant Physiology, 130(3), 1079-1089. Link

-

Lücker, J., El Tamer, M. K., Schwab, W., Verstappen, F. W., van der Plas, L. H., Bouwmeester, H. J., & Verhoeven, H. A. (2002). Monoterpene biosynthesis in lemon (Citrus limon). cDNA isolation and functional analysis of four monoterpene synthases. European Journal of Biochemistry, 269(13), 3160-3171. Link

-

Morelli, L. L. et al. (2017). Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis.[3] Biochemistry, 56(13). Link[3]

-

Sun, H. (2007). Gas chromatographic-mass spectrometric analysis of essential oil from Citrus spp. peels. Journal of Food and Drug Analysis. Link

-

Dora, C. L., et al. (2022). Transcriptional Tuning of Mevalonate Pathway Enzymes to Identify the Impact on Limonene Production. ACS Synthetic Biology. Link

Sources

Technical Guide: In Vitro Anti-Inflammatory Mechanisms of (R)-(+)-Limonene

Executive Summary

(R)-(+)-Limonene, a cyclic monoterpene prevalent in citrus essential oils, exhibits significant immunomodulatory potential. In the context of drug discovery, it acts as a potent inhibitor of the inflammatory cascade in macrophage models (specifically RAW 264.7). Its therapeutic efficacy is driven by the suppression of the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and key enzymatic mediators (iNOS, COX-2). This guide provides a rigorous technical framework for investigating these properties, prioritizing experimental reproducibility and mechanistic clarity.

Part 1: Chemical Profile & Biological Context[1][2][3][4]

The Molecule[5][6]

-

IUPAC Name: (R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene

-

CAS Number: 5989-27-5[1]

-

Lipophilicity: High (LogP ~4.57). This facilitates rapid cellular membrane penetration but requires careful vehicle selection in aqueous media.

-

Stability: Susceptible to oxidation (forming carvone/limonene oxide) and volatilization.

The In Vitro Model: RAW 264.7 Macrophages

The RAW 264.7 murine macrophage cell line is the industry standard for preliminary anti-inflammatory screening. Upon stimulation with Lipopolysaccharide (LPS) —a component of Gram-negative bacterial outer membranes—these cells activate Toll-Like Receptor 4 (TLR4), triggering a robust inflammatory response mimicking septic shock or acute inflammation.

Part 2: Mechanistic Pathways (The "Why")

Understanding the specific molecular targets is crucial for interpreting data. (R)-(+)-Limonene does not merely "reduce inflammation"; it interferes with specific phosphorylation events.

NF-κB Signaling Suppression

Under basal conditions, the transcription factor NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by the inhibitor IκBα.

-

LPS Stimulation: Activates IκB Kinase (IKK).

-

Phosphorylation: IKK phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.

-

Translocation: Free NF-κB translocates to the nucleus.

-

Limonene Action: Limonene inhibits the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of p65.

MAPK Pathway Modulation

LPS also activates Mitogen-Activated Protein Kinases (MAPKs), which regulate Activator Protein-1 (AP-1).

-

Targets: ERK1/2, p38, and JNK.

-

Limonene Action: Limonene dose-dependently inhibits the phosphorylation of p38 and JNK, with variable effects on ERK depending on the specific experimental conditions.

Visualizing the Mechanism

The following diagram illustrates the signal transduction pathways and the specific intervention points of (R)-(+)-Limonene.

Caption: Figure 1. Dual-pathway inhibition of NF-κB and MAPK signaling by (R)-(+)-Limonene.

Part 3: Experimental Framework (The "How")

Reagent Preparation & Solubility (Critical)

Due to the hydrophobic nature of limonene, improper solubilization is the primary cause of experimental failure.

-

Stock Solution: Prepare a 100 mM stock in 100% DMSO. Store at -20°C in a glass vial (avoid plastics that absorb terpenes).

-

Working Solution: Dilute into culture medium (DMEM) immediately before use.

-

Safety Margin: The final concentration of DMSO in the well must be ≤ 0.1% to avoid vehicle cytotoxicity.

Cytotoxicity Assessment (Self-Validation)

Before assessing anti-inflammatory activity, you must determine the non-toxic range.

-

Assay: MTT or CCK-8.

-

Protocol: Treat cells with Limonene (0, 10, 50, 100, 200, 500 µM) for 24h.

-

Acceptance Criteria: Cell viability > 90% compared to control.

-

Typical Safe Range: 10 µM – 200 µM (varies by batch/cell passage).

Part 4: Key Protocols

Experimental Workflow Overview

The following workflow ensures that all endpoints (NO, Cytokines, Proteins) are derived from a synchronized biological event.

Caption: Figure 2.[4][1][5] Standardized workflow for assessing anti-inflammatory activity in vitro.

Protocol A: Nitric Oxide (NO) Quantification (Griess Assay)

Nitric oxide is a surrogate marker for inflammation, produced by iNOS. It degrades rapidly into nitrite (

-

Seeding: Plate cells in a 96-well plate.

-

Treatment: Pre-treat with Limonene (e.g., 50, 100 µM) for 1h.

-

Induction: Add LPS (1 µg/mL) and incubate for 24h.

-

Reaction: Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Measurement: Incubate 10 mins at RT in dark. Measure Absorbance at 540 nm .

-

Calculation: Determine concentration using a Sodium Nitrite (

) standard curve.

Protocol B: Western Blotting (Pathway Validation)

To prove the mechanism, you must visualize the protein states.

-

Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (Critical for detecting p-p65, p-p38).

-

Primary Antibodies:

-

Anti-iNOS (130 kDa)

-

Anti-COX-2 (72 kDa)

-

Anti-p-p65 (Ser536) vs. Total p65

-

Anti-p-IκBα vs. Total IκBα

-

Loading Control:

-Actin or GAPDH.

-

-

Expected Result: Limonene treatment should show a faded band for iNOS, COX-2, and phosphorylated forms (p-p65) compared to the LPS-only group.

Part 5: Data Presentation & Interpretation[1][11][12]

When reporting results, summarize quantitative data clearly. Below is a template for expected trends based on authoritative literature.

| Endpoint | Assay Type | LPS Control (Induced) | LPS + Limonene (Low Dose) | LPS + Limonene (High Dose) | Interpretation |

| Cell Viability | MTT | 100% | >95% | >90% | Confirms non-toxicity.[4][6][7] |

| Nitric Oxide | Griess | High (+++) | Medium (++) | Low (+) | Dose-dependent inhibition of iNOS activity. |

| TNF-α / IL-6 | ELISA | High (+++) | Medium (++) | Low (+) | Suppression of cytokine secretion.[6][7] |

| p-p65 (NF-κB) | Western Blot | Strong Band | Faded Band | Faint/No Band | Blockade of NF-κB nuclear translocation. |

| iNOS Protein | Western Blot | Strong Band | Faded Band | Faint/No Band | Downregulation of protein expression. |

Part 6: Challenges & Troubleshooting

Volatility

Limonene is a volatile organic compound (VOC).

-

Risk: It may evaporate from the culture medium during long incubations (24h) at 37°C.

-

Mitigation: Seal plates with Parafilm or use a specialized plate sealer that allows gas exchange but minimizes evaporation. Alternatively, refresh the medium containing Limonene every 6-8 hours if degradation is suspected.

Lipopolysaccharide (LPS) Variability

-

Risk: Different LPS serotypes (e.g., E. coli 0111:B4 vs. 055:B5) have varying potencies.

-

Standardization: Use E. coli O111:B4 for consistent TLR4 activation. Always run a "No LPS" control to ensure basal levels are low.

References

-

Yoon, W. J., et al. (2010). Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages.[6][7] Journal of Oleo Science.

-

Chi, G., et al. (2013). Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury. Inflammation.[4][8][5][7]

-

Yu, L., et al. (2017). D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways. Molecular Medicine Reports.

-

Salminen, A., et al. (2008). AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan. Journal of Molecular Medicine.

-

Guimarães, A. G., et al. (2013). Bioassay-guided evaluation of antioxidant and antinociceptive activities of carvacrol. Basic & Clinical Pharmacology & Toxicology.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Deep Dive: Antimicrobial & Antifungal Spectrum of (R)-(+)-Limonene

Executive Summary

(R)-(+)-Limonene (d-limonene) is the dominant monoterpene found in citrus essential oils, distinguished by its specific enantiomeric configuration which dictates its bioactivity. Unlike its (S)-(-)-enantiomer, (R)-(+)-Limonene exhibits a unique lipophilic profile that allows it to intercalate into microbial cell membranes, serving as a potent membrane-disrupting agent.

This technical guide analyzes the antimicrobial and antifungal spectrum of (R)-(+)-Limonene, moving beyond basic efficacy data to explore the mechanism of action, resistance profiles, and synergistic potential in drug development. It is designed for researchers requiring actionable protocols and validated mechanistic insights.

Part 1: Chemical Profile & Physicochemical Basis

To understand the biological activity of (R)-(+)-Limonene, one must first grasp its physicochemical interaction with aqueous/lipid interfaces.

-

IUPAC Name: (4R)-1-methyl-4-prop-1-en-2-ylcyclohexene

-

LogP (Octanol-Water Partition Coefficient): ~4.57

-

Volatility: High (Flash point ~48°C)

Impact on Bioactivity: The high LogP value indicates extreme lipophilicity. (R)-(+)-Limonene does not dissolve in the aqueous cytosol; rather, it partitions preferentially into the hydrophobic core of the microbial cell membrane. This accumulation alters membrane fluidity and permeability, a phenomenon described as "non-specific membrane expansion."

Part 2: Mechanism of Action (MOA)

The antimicrobial efficacy of (R)-(+)-Limonene is not driven by a single receptor binding event but by a cascade of catastrophic cellular failures initiated at the membrane.

Antibacterial MOA

-

Gram-Positive Bacteria: The absence of an outer membrane allows (R)-(+)-Limonene to diffuse directly through the thick peptidoglycan layer and disrupt the cytoplasmic membrane. It inhibits the respiratory chain enzymes (Complex I and II), leading to a halt in ATP production.

-

Gram-Negative Bacteria: The outer membrane (OM) serves as a barrier. However, (R)-(+)-Limonene's small molecular size allows it to traverse porins or destabilize the lipopolysaccharide (LPS) layer, though higher concentrations are often required compared to Gram-positives.

-

Oxidative Stress: Post-membrane disruption, the influx of (R)-(+)-Limonene induces the generation of Reactive Oxygen Species (ROS), specifically superoxide anions, which damage DNA and proteins.[1]

Antifungal MOA

-

Membrane Ergosterol Interaction: Similar to azoles, (R)-(+)-Limonene interferes with membrane integrity, though its primary action is physical disruption rather than solely enzymatic inhibition of ergosterol synthesis.

-

Pseudohyphal Inhibition: In polymorphic fungi like Candida albicans, (R)-(+)-Limonene inhibits the yeast-to-hyphae transition, a critical virulence factor for tissue invasion.

Visualization: Mechanistic Pathway

The following diagram illustrates the cascade from membrane contact to cell death.

Caption: Mechanistic cascade of (R)-(+)-Limonene inducing cytotoxicity via membrane disruption and oxidative stress.[1]

Part 3: Antimicrobial & Antifungal Spectrum Data

The following data aggregates MIC (Minimum Inhibitory Concentration) values from multiple high-confidence studies. Note that values can vary based on the emulsifier used (Tween 80 vs. DMSO) and the strain origin (clinical vs. standard ATCC).

Table 1: Antibacterial Spectrum (Gram-Positive vs. Gram-Negative)

| Microorganism | Gram Status | MIC Range (mg/mL) | Mechanism Note |

| Staphylococcus aureus | Positive | 0.625 – 20.0 | Highly susceptible; membrane lysis observed. |

| Listeria monocytogenes | Positive | 0.04 – 20.0 | Inhibition of respiratory complexes; effective at low doses in nano-formulations. |

| Bacillus subtilis | Positive | 0.50 – 4.0 | Spore-forming; vegetative cells are susceptible. |

| Enterococcus faecalis | Positive | > 100.0 | Intrinsically resistant; requires synergistic pairing (e.g., with Calcium Hydroxide). |

| Escherichia coli | Negative | 1.25 – 25.0 | Moderate susceptibility; efflux pumps may increase MIC. |

| Pseudomonas aeruginosa | Negative | > 20.0 | High resistance due to impermeable outer membrane and active efflux. |

| Salmonella spp. | Negative | 2.0 – 10.0 | Variable susceptibility; effective in food preservation matrices. |

Table 2: Antifungal Spectrum (Yeasts & Molds)

| Microorganism | Type | MIC Range (µL/mL or mg/mL) | Clinical Relevance |

| Candida albicans | Yeast | 0.5 – 5.0 | Inhibits biofilm formation and hyphal transition. Synergistic with Fluconazole.[2] |

| Cryptococcus neoformans | Yeast | 0.25 – 2.0 | High susceptibility; potential for meningitis adjunct therapy. |

| Aspergillus niger | Mold | 0.5 – 6.0 | Disrupts spore germination; effective food preservative. |

| Fusarium graminearum | Mold | ~1.4 (EC50) | Downregulates mycotoxin (DON) production genes. |

Part 4: Synergism & Formulation Strategies

To overcome the limitations of volatility and Gram-negative resistance, (R)-(+)-Limonene is rarely used as a monotherapy in advanced drug development.

Synergistic Combinations

-

With Aminoglycosides (Gentamicin): (R)-(+)-Limonene permeabilizes the membrane, facilitating the entry of Gentamicin into S. aureus and E. coli cells. This lowers the required antibiotic dose, reducing toxicity.

-

With Azoles (Fluconazole): In resistant Candida strains, Limonene disrupts the efflux pump function or membrane architecture, restoring sensitivity to Fluconazole.

Nano-Encapsulation

-

Nanoemulsions: Encapsulating (R)-(+)-Limonene in oil-in-water nanoemulsions (droplet size < 200 nm) prevents evaporation and increases surface area contact with microbial membranes. This can reduce the MIC by 4-10 fold compared to bulk oil.

Part 5: Experimental Protocols

Crucial Note on Volatility: Standard open-lid microdilution plates will yield false-negative results (high MICs) because (R)-(+)-Limonene evaporates during incubation. The following protocols incorporate vapor barriers .

Protocol 1: Modified Broth Microdilution for Volatile Compounds

Objective: Determine MIC of (R)-(+)-Limonene against S. aureus or C. albicans.

Reagents:

-

(R)-(+)-Limonene (>98% purity).

-

Mueller-Hinton Broth (MHB) for bacteria / RPMI 1640 for fungi.

-

Emulsifier: Tween 80 (0.5% v/v final concentration) or DMSO.

-

Indicator: Resazurin (0.01%) or TTC.

-

Vapor Barrier: Parafilm or adhesive plate sealers.

Workflow:

-

Emulsification: Prepare a stock solution of Limonene in MHB supplemented with 5% DMSO or 1% Tween 80. Vortex vigorously to ensure a stable emulsion. Why: Limonene is hydrophobic; without stabilization, it floats, causing uneven dosing.

-

Serial Dilution: Add 100 µL of MHB (with 0.5% Tween 80) to wells 2-12 of a 96-well plate. Add 100 µL of Limonene stock to well 1 and serially dilute.

-

Inoculation: Adjust microbial culture to 0.5 McFarland standard (

CFU/mL) and dilute 1:100. Add 100 µL to each well. -

Sealing (Critical): Immediately seal the plate with an adhesive optical film or Parafilm to prevent vapor loss.

-

Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

-

Readout: Add 20 µL Resazurin. Incubate for 2-4 hours. A color change from Blue (resazurin) to Pink (resorufin) indicates viable growth. The MIC is the lowest concentration remaining Blue.

Protocol 2: Time-Kill Kinetics Assay

Objective: Determine if (R)-(+)-Limonene is bacteriostatic or bactericidal.

Workflow:

-

Preparation: Inoculate MHB containing (R)-(+)-Limonene at 1x MIC, 2x MIC, and 4x MIC with

CFU/mL of the test organism. Include a growth control (no Limonene). -

Sampling: Incubate at 37°C with agitation. Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralization: Dilute aliquots in saline containing 3% Tween 80 to neutralize residual Limonene. Why: Prevents carry-over inhibition on the agar plate.

-

Plating: Plate serial dilutions on agar. Count colonies after incubation.

-

Analysis: A

reduction in CFU/mL compared to the initial inoculum indicates a bactericidal effect.

Visualization: Experimental Workflow

Caption: Modified microdilution workflow emphasizing the critical vapor sealing step for volatile oils.

References

-

Han, Y., et al. (2019). Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes. Molecules, 25(1), 33. Link

-

Thakre, A., et al. (2018). (R)-(+)-Limonene inhibits Candida albicans growth by inducing oxidative stress and cell wall damage. Frontiers in Microbiology. Link

-

Jian, Y., et al. (2023). Limonene formulation exhibited potential application in the control of mycelial growth and deoxynivalenol production in Fusarium graminearum.[3] Frontiers in Microbiology, 14. Link

-

Assis, C., et al. (2022). Antibacterial Activities and Synergistic Interaction of Citrus Essential Oils and Limonene with Gentamicin against Clinically Isolated MRSA.[4][5] The Scientific World Journal.[4][5] Link

-

Ribeiro, A., et al. (2023). Antimicrobial activity of limonene: Integrative review. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. Link

-

Li, Z., et al. (2019). In Vitro Antimicrobial and Antibiofilm Activity of S-(-)-Limonene and R-(+)-Limonene against Fish Bacteria. Antibiotics.[2][4][5][6] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Limonene formulation exhibited potential application in the control of mycelial growth and deoxynivalenol production in Fusarium graminearum [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. In Vitro and In Vivo Inhibitory Activity of Limonene against Different Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: (R)-(+)-Limonene as a Bioactive VOC

A Strategic Guide for Drug Development & Application Scientists

Executive Summary

(R)-(+)-Limonene (d-limonene) is not merely a solvent or fragrance agent; it is a bioactive monoterpene with significant therapeutic potential in oncology and inflammation.[1] For drug development professionals, the value of (R)-(+)-Limonene lies in its pleiotropic mechanism of action—simultaneously targeting apoptotic pathways in tumor cells while modulating NF-κB signaling in inflammatory states. However, its volatile nature and susceptibility to auto-oxidation present unique formulation challenges. This guide synthesizes the critical physicochemical, metabolic, and mechanistic data required to elevate (R)-(+)-Limonene from a commodity chemical to a pharmaceutical candidate.

Physicochemical & Stereochemical Profile

Understanding the fundamental properties of (R)-(+)-Limonene is prerequisite for stable formulation. Unlike its enantiomer S-(-)-limonene (which has a piney/turpentine odor), the (R)-isomer possesses a distinct citrus profile and specific biological activity.

Table 1: Critical Physicochemical Constants

| Property | Value | Relevance to Formulation |

| CAS Number | 5989-27-5 | Identity verification |

| Molecular Formula | C₁₀H₁₆ | Monoterpene hydrocarbon |

| Molecular Weight | 136.24 g/mol | Permeability calculations |

| Boiling Point | 176°C (at 760 mmHg) | Volatility management |

| Vapor Pressure | ~200 Pa (1.5 mmHg) at 25°C | High volatility; requires sealed containment |

| LogP (Octanol/Water) | 4.57 | Highly lipophilic; excellent membrane permeability but poor aqueous solubility |

| Density | 0.841 g/mL at 20°C | Phase separation in aqueous emulsions |

| Optical Rotation | [α]D²⁰ +123° (neat) | Purity check for enantiomeric excess |

| Flash Point | 48°C | Flammability hazard in processing |

Advanced Extraction Methodologies

While Soxhlet extraction with hexane is standard for laboratory analysis, it is unsuitable for pharmaceutical-grade production due to solvent residues and thermal degradation. Supercritical Fluid Extraction (SFE) using CO₂ is the gold standard for isolating high-purity bioactive limonene.

Protocol: Supercritical CO₂ Extraction (SFE)

Objective: Isolate pharmaceutical-grade (R)-(+)-Limonene without thermal degradation or solvent residue.

-

Feed Preparation: Dry citrus flavedo (peel) to <10% moisture and mill to a particle size of 500–600 µm to maximize surface area without causing channeling.

-

Loading: Charge the extraction vessel with the milled matrix.

-

Pressurization: Introduce liquid CO₂ and pressurize to 120 bar (12 MPa) .

-

Temperature Control: Maintain extraction temperature at 40°C . Note: This low temperature preserves volatile terpenes and prevents thermal rearrangement.

-

Flow Dynamics: Set CO₂ flow rate to 2–4 mL/min (lab scale) or 100 g/min (pilot scale).

-

Separation: Depressurize the extract in a separator vessel. The CO₂ reverts to gas, leaving behind the pure essential oil.

-

Yield: Expect yields of ~5-7% by weight, with (R)-(+)-Limonene constituting >90% of the extract.

Pharmacokinetics & Metabolism

For systemic therapeutic applications, understanding the metabolic fate of limonene is crucial. It acts as a prodrug, with its metabolites—Perillyl Alcohol (POH) and Perillic Acid (PA) —exhibiting superior potency and half-life.

Metabolic Pathway

(R)-(+)-Limonene is rapidly metabolized in the liver. The primary oxidation steps are catalyzed by CYP2C9 and CYP2C19 isoforms, with minor contributions from CYP3A4.

-

Step 1: Hydroxylation at the C7 position to form Perillyl Alcohol.

-

Step 2: Oxidation to Perillaldehyde (transient).

-

Step 3: Further oxidation to Perillic Acid (major circulating metabolite).

-

Step 4: Hydrogenation to Dihydroperillic Acid (excreted).

Figure 1: Hepatic biotransformation of (R)-(+)-Limonene.[2] The conversion to Perillic Acid is the rate-limiting step for systemic efficacy.

Therapeutic Mechanisms of Action

(R)-(+)-Limonene exhibits a dual-action mechanism, making it a versatile candidate for immuno-oncology.

A. Oncology: Apoptosis Induction

In cancer models (e.g., gastric, breast, colon), limonene induces apoptosis via the intrinsic mitochondrial pathway. It disrupts the mitochondrial membrane potential, leading to Cytochrome c release. Crucially, it inhibits the PI3K/Akt survival pathway and suppresses the prenylation of Ras oncoproteins (via farnesyl transferase inhibition), effectively halting cell proliferation.

B. Anti-Inflammatory: NF-κB Inhibition

In inflammatory conditions (e.g., colitis, lung injury), limonene acts as a potent suppressor of the NF-κB pathway.[3] It blocks the phosphorylation of IκB, preventing the nuclear translocation of the p65 subunit. This downregulation suppresses the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]

Figure 2: Dual mechanistic pathways of (R)-(+)-Limonene in oncology (left) and inflammation (right).

Stability, Oxidation & Safety

Critical Warning: Pure (R)-(+)-Limonene is relatively safe, but its oxidation products are potent sensitizers. Upon exposure to air, limonene auto-oxidizes to form hydroperoxides (Limonene-1-hydroperoxide and Limonene-2-hydroperoxide).

-

Sensitization: These hydroperoxides are the primary cause of allergic contact dermatitis associated with citrus products.

-

Mitigation Strategy:

-

Store under nitrogen or argon headspace.

-

Add antioxidants (e.g., BHT or Tocopherol) if formulation allows.

-

Monitor Peroxide Value (PV) regularly; reject batches with PV > 20 mmol/L.

-

Analytical Protocol: GC-MS Quantification

To validate purity and stability, a robust GC-MS method is required.

Standard Operating Procedure (SOP)

-

Instrument: Gas Chromatograph coupled with Mass Spectrometer (e.g., Agilent 7890/5977).

-

Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Injector: Split mode (10:1 to 50:1 depending on conc.), Temperature 250°C .

-

Oven Program:

-

Hold at 50°C for 1 min.

-

Ramp 3°C/min to 200°C .

-

Ramp 10°C/min to 250°C (Hold 5 min).

-

-

Detection: EI mode (70 eV), Scan range 35–450 m/z.[5]

-

Target Ions: Monitor m/z 68 (base peak), 93 , and 136 (molecular ion) for identification.

References

-

Physicochemical Properties of Limonene Source: National Institutes of Health (PubChem) URL:[Link]

-

Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes Source: Drug Metabolism and Disposition (PubMed) URL:[Link]

-

Supercritical CO2 assisted extraction of essential oil and naringin from Citrus grandis peel Source: Heliyon (PubMed Central) URL:[Link]

-

Anticancer activity of limonene: A systematic review of target signaling pathways Source: Phytotherapy Research (ResearchGate) URL:[6][Link]

-

Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses Source:[4] Inflammation (PubMed) URL:[Link]

-

Limonene Hydroperoxides: Sensitization and Oxidation Source: Dermatitis (PubMed) URL:[Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Safety and Toxicology Profile of (R)-(+)-Limonene: A Technical Guide

Executive Technical Summary